tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate
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Overview
Description
tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₂₂N₂O₂. It is a bicyclic structure containing nitrogen atoms, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate typically involves the reaction of tert-butyl bromoacetate with a suitable diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
- tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Uniqueness
tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate is unique due to its specific bicyclic structure and the position of the tert-butyl group. This configuration provides distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features, including two nitrogen atoms within its bicyclic framework. Its molecular formula is C12H22N2O2 and it has a molecular weight of 226.32 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and potential applications.
Structural Characteristics
The compound's structure contributes to its biological properties, making it a subject of interest in various research fields. The bicyclic nature and the presence of nitrogen atoms enhance its reactivity and interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
- Pharmacological Properties : The compound has been studied for its potential as a synthetic intermediate in drug development. Its unique structure may allow for the synthesis of derivatives with enhanced biological activities.
- Metabolic Stability : In vitro studies have shown that the compound undergoes metabolic transformations primarily through oxidation processes involving cytochrome P450 enzymes, such as CYPs 3A4/5, 2D6, 2C9, and 1A2 . This metabolic pathway is crucial for understanding the pharmacokinetics of the compound.
Case Studies and Research Findings
Several studies have investigated the biological activity and metabolic stability of this compound:
-
In Vitro Metabolism :
This table illustrates the impact of structural modifications on metabolic stability.
Compound Metabolic Stability (t½) Major Metabolic Pathway This compound 63 min (in human liver microsomes) Oxidation via CYP enzymes Modified Compound (Cp-CF₃) 114 min (in human liver microsomes) Improved metabolic stability -
Comparative Studies :
- Comparisons with structurally similar compounds reveal distinct pharmacological profiles and highlight potential advantages in drug design. For example:
These comparisons underline the unique aspects of this compound while showcasing its potential advantages in research and application contexts.Compound Name CAS Number Similarity Coefficient Unique Features tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride 1523571-18-7 0.96 Different bicyclic structure (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate 159991-07-8 0.98 Contains a pyrrolidine ring
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(14)8-13-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
MMYDESUGMHEAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC1CN2 |
Origin of Product |
United States |
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